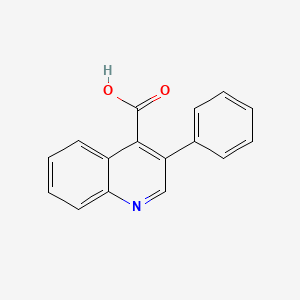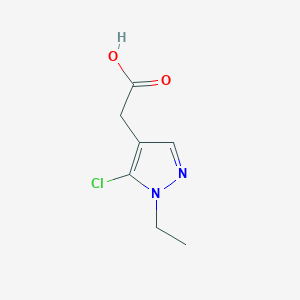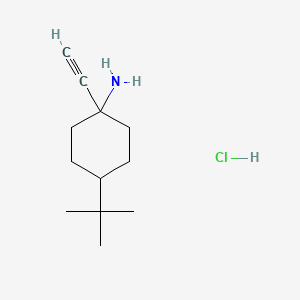![molecular formula C4H7BF3K B15296591 Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a trifluoroborate group attached to a cyclopropyl ring. The stereochemistry of the compound, indicated by the (1R,2S) configuration, plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium or nickel catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or other reduced forms.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in transmetalation reactions, where the boron atom transfers its substituents to a metal catalyst. This process is crucial in catalytic cycles, such as those in Suzuki-Miyaura coupling reactions. The cyclopropyl ring’s strain and stereochemistry also influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-fluorocyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2S)-2-methylcyclopropyl]boranuide is unique due to its specific stereochemistry, which affects its reactivity and applications. The (1R,2S) configuration provides distinct properties compared to its (1R,2R) counterparts, making it valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C4H7BF3K |
|---|---|
Molekulargewicht |
162.01 g/mol |
IUPAC-Name |
potassium;trifluoro-[(1S,2R)-2-methylcyclopropyl]boranuide |
InChI |
InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4+;/m1./s1 |
InChI-Schlüssel |
MLPGEOLJSZXARO-HJXLNUONSA-N |
Isomerische SMILES |
[B-]([C@H]1C[C@H]1C)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B15296538.png)

![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)




![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
